cwhm-12

Integrin pharmacology Fibrosis TGF-β signaling

CWHM-12 (CAS 1564286-55-0) is a synthetic small-molecule RGD peptidomimetic that functions as a pan-αV integrin antagonist, blocking ligand binding to multiple αV-containing integrin heterodimers. Unlike monoclonal antibodies or earlier-generation peptidic inhibitors, CWHM-12 is a chemically defined, low-molecular-weight entity (~590 Da) suitable for continuous subcutaneous infusion in preclinical models and formulated as a crystalline solid soluble in DMSO.

Molecular Formula C26H32BrN5O6
Molecular Weight 590.5 g/mol
Cat. No. B606846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecwhm-12
SynonymsCWHM12;  CWHM 12;  CWHM-12.
Molecular FormulaC26H32BrN5O6
Molecular Weight590.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)NC(=O)CNC(=O)C2=CC(=CC(=C2)O)NC3=NCC(CN3)O)Br
InChIInChI=1S/C26H32BrN5O6/c1-26(2,3)16-4-14(5-17(27)8-16)21(10-23(36)37)32-22(35)13-28-24(38)15-6-18(9-19(33)7-15)31-25-29-11-20(34)12-30-25/h4-9,20-21,33-34H,10-13H2,1-3H3,(H,28,38)(H,32,35)(H,36,37)(H2,29,30,31)/t21-/m0/s1
InChIKeyYDHAGPCZRFQPOI-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CWHM-12: What Laboratories and Procurement Teams Need to Know About This Pan-αV Integrin Inhibitor


CWHM-12 (CAS 1564286-55-0) is a synthetic small-molecule RGD peptidomimetic that functions as a pan-αV integrin antagonist, blocking ligand binding to multiple αV-containing integrin heterodimers [1]. Unlike monoclonal antibodies or earlier-generation peptidic inhibitors, CWHM-12 is a chemically defined, low-molecular-weight entity (~590 Da) suitable for continuous subcutaneous infusion in preclinical models and formulated as a crystalline solid soluble in DMSO . Its primary mechanism involves inhibiting αV integrin-mediated activation of latent TGF-β, a central driver of fibrogenesis across multiple organ systems [2].

Why Generic Substitution Is Not an Option: Understanding CWHM-12's Differentiated Integrin Selectivity Profile


The αV integrin family comprises multiple heterodimers (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8) with distinct tissue distribution and functional roles in fibrosis, inflammation, and cell adhesion [1]. Simply selecting any commercial "αV integrin inhibitor" is insufficient because most alternatives exhibit pronounced selectivity for only one or two αV heterodimers, failing to block the full spectrum of αV integrin-driven TGF-β activation [2]. CWHM-12 uniquely provides potent, sub-nanomolar to low nanomolar inhibition across four αV heterodimers (αvβ1, αvβ3, αvβ6, αvβ8) while sparing non-αV integrins involved in hemostasis, thereby avoiding the bleeding risks associated with broader integrin antagonism .

Quantitative Differentiation: Head-to-Head Selectivity and Potency Comparisons for CWHM-12


Broader αV Integrin Coverage vs. Cilengitide: Why CWHM-12 Blocks More Fibrogenic Pathways

CWHM-12 demonstrates potent inhibition across four αV integrin subtypes (αvβ1, αvβ3, αvβ6, αvβ8) with IC50 values ranging from 0.2 to 1.8 nM, whereas cilengitide, a cyclic RGD pentapeptide, is primarily active against only αvβ3 and αvβ5 with significantly weaker or negligible activity on αvβ1, αvβ6, and αvβ8 . This broader coverage of CWHM-12 is critical for blocking TGF-β activation across multiple fibrogenic pathways that cilengitide cannot effectively target [1].

Integrin pharmacology Fibrosis TGF-β signaling Drug selectivity

Superior αV Subtype Selectivity vs. MK-0429: Critical for Safety and Fibrosis Models

CWHM-12 exhibits broad pan-αV integrin inhibition (IC50 values: 0.2-1.8 nM across αvβ1, αvβ3, αvβ6, αvβ8), with a notable 300-fold selectivity window against αvβ5 (IC50 = 61 nM) and >25,000-fold selectivity against non-αV integrins (αIIbβ3, α2β1, α10β1; IC50 >5000 nM) . In contrast, MK-0429 (L-000845704) is a selective αvβ3 antagonist with an IC50 of 80 nM and does not potently inhibit αvβ6 or αvβ8, limiting its utility in fibrosis models where αvβ6 and αvβ8 are the primary activators of latent TGF-β .

Integrin selectivity αvβ3 αvβ8 Safety pharmacology

Validated In Vivo Reversal of Established Fibrosis: CWHM-12 vs. Control Enantiomer CWHM-96

In a cerulein-induced chronic pancreatitis mouse model, therapeutic administration of CWHM-12 (100 mg/kg/day continuous subcutaneous infusion) initiated after fibrosis was already established significantly decreased pancreatic collagen content on day 8 compared to the inactive control enantiomer CWHM-96, which showed no improvement [1]. In a NASH model (CDAHFD diet), CWHM-12 reversed established liver fibrosis, reducing hepatic collagen content to levels significantly below those measured at the 6-week pre-treatment baseline despite ongoing dietary insult [2].

In vivo efficacy Liver fibrosis Pancreatic fibrosis Therapeutic reversal

Functional TGF-β Activation Blockade: Potency Confirmed in Cellular Co-Culture Assays

In a co-culture system using TGF-β reporter MLECs and pancreatic stellate cells (LTC-14), CWHM-12 potently inhibited integrin-mediated TGF-β activation with a mean IC50 of 1.5-2.5 nM, closely matching its biochemical potency against αV integrins [1]. This functional inhibition translated to reduced expression of the myofibroblast marker α-SMA in LTC-14 cells, confirming that CWHM-12 blocks the downstream profibrotic signaling cascade [1]. In primary lung pericytes, CWHM-12 completely abrogated amphiregulin-induced myofibroblast differentiation, whereas the ALK5 kinase inhibitor SB-525334 only partially attenuated differentiation, highlighting the advantage of upstream blockade of TGF-β activation over downstream receptor kinase inhibition [2].

TGF-β activation Pancreatic stellate cells Myofibroblast differentiation Functional assay

Multi-Organ Anti-Fibrotic Efficacy: Consistent Reduction in Collagen Deposition Across Liver, Lung, Kidney, and Skeletal Muscle

CWHM-12 has demonstrated consistent anti-fibrotic efficacy across multiple organ systems in independent studies. In a CCl4-induced liver fibrosis model, CWHM-12 substantially reduced hepatic collagen deposition and p-SMAD3 signaling [1]. In skeletal muscle and cardiac fibrosis models, CWHM-12 treatment (100 mg/kg/day via osmotic pump) significantly decreased collagen content measured by picrosirius red staining (p<0.05) [2]. In a kidney fibrosis model (aristolochic acid-induced), 28-day continuous CWHM-12 infusion improved kidney function (serum creatinine) and reduced Col1a1 mRNA expression and scar collagen deposition [3]. In pulmonary fibrosis models, CWHM-12 significantly inhibited disease progression .

Multi-organ fibrosis Collagen deposition Therapeutic efficacy Translational research

Favorable Safety Window: Negligible Inhibition of Hemostatic Integrins αIIbβ3, α2β1, α10β1

CWHM-12 demonstrates exceptional selectivity for αV integrins over non-αV integrins critical for platelet aggregation and hemostasis. Against αIIbβ3 (GPIIb/IIIa), the major platelet fibrinogen receptor, CWHM-12 shows no inhibition at concentrations up to 50 µM (IC50 >5000 nM) . Similarly, α2β1 and α10β1 integrins are not inhibited at these concentrations . This selectivity contrasts with broader-spectrum RGD mimetics that can cause bleeding complications, and with αvβ3-selective agents like SB-273005 which, despite similar potency on αvβ3 (Ki ~1.2 nM), lack the comprehensive αV coverage of CWHM-12 [1].

Safety pharmacology Integrin selectivity Hemostasis Therapeutic window

Validated Application Scenarios for CWHM-12 in Fibrosis and TGF-β Research


Preclinical Therapeutic Reversal of Established Liver Fibrosis / NASH

CWHM-12 is uniquely validated for studies requiring reversal of already established liver fibrosis rather than merely prevention. In a CDAHFD-induced NASH mouse model, continuous subcutaneous infusion of CWHM-12 (100 mg/kg/day for 4 weeks) reduced hepatic collagen content to levels significantly below the 6-week pre-treatment baseline, demonstrating true reversal despite ongoing dietary injury [1]. This makes CWHM-12 the tool compound of choice for translational studies evaluating therapeutic intervention in advanced fibrotic liver disease, distinguishing it from compounds only tested in prophylaxis models.

Multi-Organ Fibrosis Studies Requiring Consistent Pan-αV Integrin Blockade

For research programs investigating fibrosis across multiple organ systems (liver, lung, kidney, pancreas, skeletal muscle, heart) with a single molecular mechanism, CWHM-12 provides unparalleled consistency. Its pan-αV inhibition profile (αvβ1, αvβ3, αvβ6, αvβ8 at IC50 0.2-1.8 nM) ensures that all major αV integrin-driven TGF-β activation pathways are blocked, regardless of which heterodimer predominates in a given tissue [2]. This is essential for comparative fibrosis studies where tissue-specific integrin expression patterns might otherwise confound results when using subtype-selective inhibitors like cilengitide or MK-0429.

Mechanistic Studies of Integrin-Mediated TGF-β Activation Without Direct Kinase Inhibition

CWHM-12 enables researchers to dissect the upstream, integrin-dependent activation of latent TGF-β without directly inhibiting TGF-β receptor kinases (e.g., ALK5). In head-to-head cellular assays, CWHM-12 completely abrogated pericyte-to-myofibroblast differentiation while the ALK5 inhibitor SB-525334 only partially attenuated it [3]. This property makes CWHM-12 the preferred reagent for studies aiming to distinguish integrin-mediated TGF-β activation from alternative activation mechanisms or downstream signaling feedback loops. The IC50 of 1.5-2.5 nM in functional TGF-β activation assays aligns precisely with its biochemical integrin inhibition, enabling confident dose-response interpretation [4].

Long-Term In Vivo Dosing Paradigms Requiring Favorable Safety Margins

CWHM-12's >25,000-fold selectivity window against hemostatic integrins (αIIbβ3, α2β1, α10β1; IC50 >5000 nM) supports continuous infusion dosing for up to 28-45 days without observed bleeding complications in published models [5][6]. This enables chronic fibrosis studies, implant encapsulation studies, and tuberculosis co-infection models where prolonged TGF-β blockade is required [7]. Procurement teams should note that alternative integrin antagonists lacking this selectivity may necessitate dose interruptions or introduce bleeding-related confounds that compromise long-term study integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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